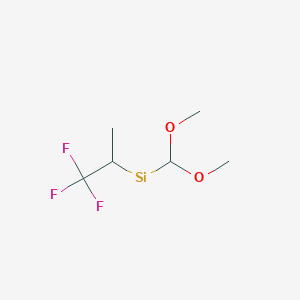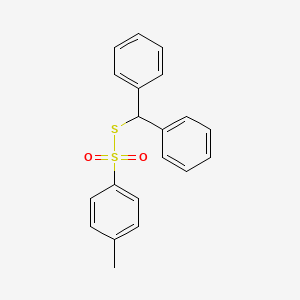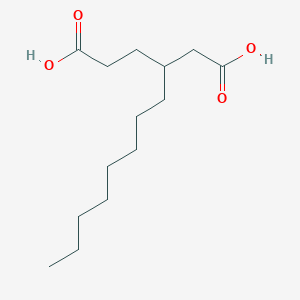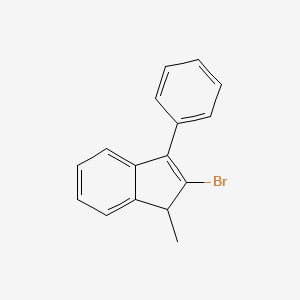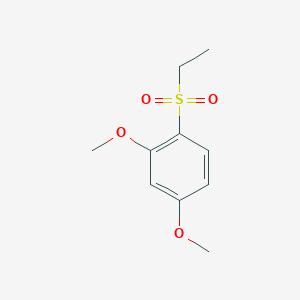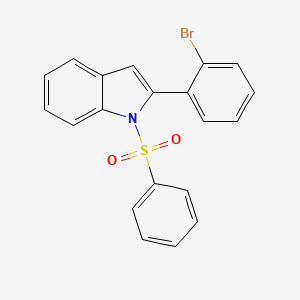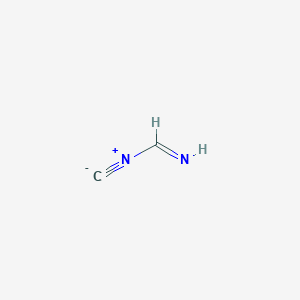
Methanimidoyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidoyl isocyanide is a unique organic compound characterized by the presence of both an imidoyl and an isocyanide functional group. This compound is part of the broader class of isocyanides, which are known for their distinctive reactivity and versatility in organic synthesis. Isocyanides have been extensively studied due to their ability to participate in a variety of chemical reactions, making them valuable intermediates in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanimidoyl isocyanide can be synthesized through several methods, with the most common involving the dehydration of formamides. One such method includes the use of tosyl chloride as a dehydrating agent in the presence of a base like pyridine . Another environmentally friendly method involves the use of micellar conditions at room temperature, replacing traditional reagents with sodium hydrogen carbonate and water .
Industrial Production Methods: Industrial production of this compound typically follows the Ugi protocol, which employs phosphorus oxychloride and a tertiary nitrogen base like triethylamine in dichloromethane . This method, while efficient, requires careful handling due to the toxic and corrosive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions: Methanimidoyl isocyanide undergoes a variety of chemical reactions, including nucleophilic attack, electrophilic addition, and oxidation . It is also known to participate in multicomponent reactions, such as the Ugi and Passerini reactions .
Common Reagents and Conditions:
Nucleophilic Attack: Common nucleophiles include amines and alcohols.
Electrophilic Addition: Reagents like halogens and acids are typically used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products: The major products formed from these reactions include a variety of heterocycles and other complex organic molecules, which are valuable in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Methanimidoyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Its unique reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
Methanimidoyl isocyanide shares similarities with other isocyanides, such as phenyl isocyanide and methyl isocyanide . its unique combination of imidoyl and isocyanide functional groups gives it distinct reactivity and applications. Unlike simpler isocyanides, this compound can participate in more complex multicomponent reactions and form a wider variety of products .
Comparación Con Compuestos Similares
- Phenyl isocyanide
- Methyl isocyanide
- Benzyl isocyanide
These compounds, while similar in their isocyanide functionality, differ in their reactivity and the types of products they can form .
Propiedades
Número CAS |
85933-61-5 |
|---|---|
Fórmula molecular |
C2H2N2 |
Peso molecular |
54.05 g/mol |
Nombre IUPAC |
methanimidoyl isocyanide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h2-3H |
Clave InChI |
LXMWNHAMTFDERF-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
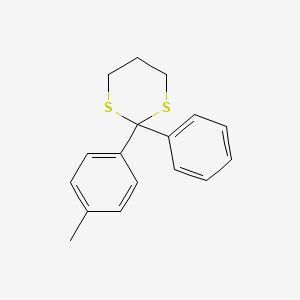
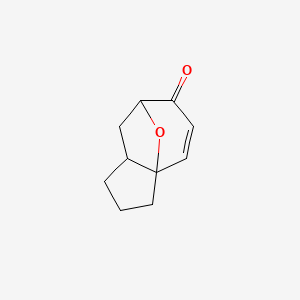
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
